![molecular formula C22H15ClF2N4O3 B2590037 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 923191-74-6](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
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Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H15ClF2N4O3 and its molecular weight is 456.83. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. Preliminary studies indicate that it exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL . Further investigations into its mechanism of action and efficacy against specific bacterial strains are warranted.
- Beyond antibacterial effects, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide also demonstrates reasonable antifungal activity (MIC of 31.25 μg/mL) . Understanding its mode of action and potential applications in treating fungal infections could be valuable.
Antibacterial Activity
Antifungal Properties
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 2,4-difluoroaniline to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "2,4-difluoroaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide." ] } | |
CAS RN |
923191-74-6 |
Molecular Formula |
C22H15ClF2N4O3 |
Molecular Weight |
456.83 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C22H15ClF2N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-17-8-7-15(24)10-16(17)25/h1-10H,11-12H2,(H,27,30) |
InChI Key |
QEZMDJGHJLRCJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)Cl)N=C1 |
solubility |
not available |
Origin of Product |
United States |
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